![molecular formula C6H8N2O B1275158 3-(1H-Pyrazol-1-YL)propanal CAS No. 89532-43-4](/img/structure/B1275158.png)
3-(1H-Pyrazol-1-YL)propanal
Overview
Description
3-(1H-Pyrazol-1-YL)propanal is a chemical compound with the CAS Number: 89532-43-4 . It has a linear formula of C6 H8 N2 O . The molecular weight of this compound is 124.14 .
Molecular Structure Analysis
The InChI code for 3-(1H-Pyrazol-1-YL)propanal is 1S/C6H8N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,6H,2,5H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-(1H-Pyrazol-1-YL)propanal is a liquid at room temperature . . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
.
Supramolecular Chemistry
Researchers use this pyrazole derivative to study supramolecular structures, which are complexes of molecules held together by non-covalent bonds. It helps in understanding how small structural changes can affect the supramolecular environment and the formation of planar stacking columns in these structures .
Organic Synthesis
In organic chemistry, 3-(1H-Pyrazol-1-YL)propanal serves as a building block for synthesizing various organic compounds. Its reactivity with different reagents allows for the creation of a wide array of derivatives, which can have multiple applications in medicinal chemistry and drug design .
Medicinal Chemistry
This compound is significant in the design and development of new pharmaceuticals. It can be used to synthesize compounds with potential therapeutic effects, such as antipyretic, analgesic, and anti-inflammatory properties, which are common among pyrazole derivatives .
Chemical Biology
In chemical biology, 3-(1H-Pyrazol-1-YL)propanal is used to probe specific biological pathways. By incorporating this molecule into larger biomolecules, scientists can trace its path and interactions within biological systems, aiding in the discovery of new biological mechanisms .
Material Science
The pyrazole moiety of 3-(1H-Pyrazol-1-YL)propanal can be incorporated into materials to modify their properties. For instance, it can be used in the synthesis of polymers with specific characteristics like increased thermal stability or novel electronic properties .
Analytical Chemistry
As an analytical reagent, 3-(1H-Pyrazol-1-YL)propanal can be used in various assays to detect or quantify other substances. Its chemical structure allows it to react with specific analytes, producing a measurable change that can be used for analytical purposes .
Environmental Chemistry
This compound can also play a role in environmental chemistry, where it might be used to study the degradation of pyrazole-containing compounds in the environment or their potential effects on ecosystems .
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania species .
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with their targets via a desirable fitting pattern in the active site, characterized by lower binding free energy .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity, suggesting potential antiparasitic effects .
properties
IUPAC Name |
3-pyrazol-1-ylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,6H,2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERWHPCSSUZEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405677 | |
Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89532-43-4 | |
Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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